6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide
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Overview
Description
6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a bromine atom, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a cyclization reaction of suitable precursors. The bromine atom is introduced via bromination reactions, often using reagents like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide involves interactions with specific molecular targets. These interactions can modulate biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 8-amino-6-bromo-4-oxo-4H-chromene-2-carboxylate: Shares the chromene core and bromine atom but differs in the functional groups attached.
Other Chromene Derivatives: Compounds with similar chromene structures but different substituents.
Uniqueness
6-bromo-4-oxo-N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}-4H-chromene-2-carboxamide is unique due to the presence of the oxadiazole ring and the specific arrangement of functional groups
Properties
Molecular Formula |
C21H16BrN3O4 |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
6-bromo-4-oxo-N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C21H16BrN3O4/c1-11(2)12-3-5-13(6-4-12)19-20(25-29-24-19)23-21(27)18-10-16(26)15-9-14(22)7-8-17(15)28-18/h3-11H,1-2H3,(H,23,25,27) |
InChI Key |
BEPSRJURHDMVCS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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